3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide
Description
The compound 3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide features a pyrrolidine-carboxamide core linked to a 5-bromopyrimidin-2-yloxy group and a 4-fluorobenzyl substituent. The bromine atom on the pyrimidine ring may enhance binding affinity through hydrophobic interactions, while the fluorobenzyl group could improve metabolic stability and bioavailability .
Properties
IUPAC Name |
3-(5-bromopyrimidin-2-yl)oxy-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrFN4O2/c17-12-8-19-15(20-9-12)24-14-5-6-22(10-14)16(23)21-7-11-1-3-13(18)4-2-11/h1-4,8-9,14H,5-7,10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRSSLBGGXVLBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide is a pyrrolidine derivative with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Molecular Formula: C16H16BrFN4O
Molecular Weight: 395.23 g/mol
CAS Number: 2034397-04-9
The biological activity of this compound is primarily attributed to its structural features, including the presence of the bromopyrimidine and fluorophenyl moieties. These groups are known to interact with various biological targets, influencing pathways such as:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in nucleotide metabolism.
- Antiviral Activity: Similar compounds have demonstrated antiviral properties by disrupting viral replication mechanisms.
Biological Activity Overview
Research has highlighted several areas of biological activity related to this compound:
Antimicrobial Activity
Studies have shown that pyrrolidine derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating effective inhibition of growth, particularly against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Pyrimidine derivatives have been noted for their anticancer activities. In vitro studies suggest that compounds similar to this compound can inhibit cell proliferation in cancer cell lines . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Neuroprotective Effects
Recent studies indicate that certain pyrrolidine derivatives possess neuroprotective properties. They may exert these effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .
Case Studies
Several case studies provide insights into the efficacy of similar compounds:
- Study on Antiviral Properties:
- Cancer Cell Line Inhibition:
Data Table: Biological Activities of Similar Compounds
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Overview of Analogs
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on biological activity:
Table 1: Key Structural Analogs and Their Properties
Substituent Effects on Activity
Halogenation (Br vs. F)
- Compound : Fluorine at the benzamide position reduces steric hindrance while maintaining electronegativity, favoring high-affinity KFase binding (-9.0 kcal/mol) .
Heterocyclic Variations
- Imidazo[1,2-a]pyrimidine () : The fused imidazo-pyrimidine core increases planar rigidity, enhancing proteasome inhibition compared to the target compound’s simpler pyrimidine ring .
- Pyrimidine-dione () : The tetrahydro-2,4-dioxo moiety introduces hydrogen-bonding capacity, critical for c-Met/AXL kinase inhibition .
Aromatic and Aliphatic Substituents
- 4-Fluorobenzyl (Target Compound) : The fluorinated benzyl group balances lipophilicity and metabolic stability, a feature shared with ’s 4-fluorophenyl substituent .
- Morpholino Group (): 3,3-Dimethylmorpholino improves aqueous solubility, a property absent in the target compound, which may limit its pharmacokinetic profile .
Q & A
Q. Q1. What are the key steps in synthesizing 3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide?
Methodological Answer: The synthesis involves three primary steps:
Pyrrolidine Ring Formation : Cyclization of a precursor (e.g., 1,4-diketone or amino alcohol) under reflux with acid/base catalysis to generate the pyrrolidine scaffold .
Functionalization :
- 5-Bromopyrimidin-2-yloxy Attachment : Nucleophilic aromatic substitution (SNAr) between the pyrrolidine oxygen and 5-bromo-2-chloropyrimidine, using a base like NaH in anhydrous DMF at 80–100°C .
- N-[(4-Fluorophenyl)methyl] Substitution : Coupling the pyrrolidine carboxamide with 4-fluorobenzylamine via carbodiimide-mediated (e.g., EDC/HOBt) activation in dichloromethane .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water to achieve >95% purity .
Advanced Synthesis Challenges
Q. Q2. How can researchers optimize reaction yields when introducing the 5-bromopyrimidin-2-yloxy group?
Methodological Answer: Key optimization parameters include:
- Catalyst Selection : Lewis acids (e.g., ZnCl₂) enhance electrophilicity of the pyrimidine ring, improving SNAr efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, but high temperatures (>100°C) may degrade sensitive intermediates. Microwave-assisted synthesis reduces reaction time .
- Stoichiometry : A 1.2:1 molar ratio of pyrrolidine intermediate to 5-bromo-2-chloropyrimidine minimizes side reactions .
- Monitoring : TLC (Rf = 0.3 in 3:7 ethyl acetate/hexane) and LC-MS track progress, ensuring timely quenching .
Structural Characterization
Q. Q3. What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Key signals include pyrrolidine protons (δ 2.8–3.5 ppm), 4-fluorobenzyl CH₂ (δ 4.4 ppm), and pyrimidine aromatic protons (δ 8.2–8.6 ppm) .
- ¹³C NMR : Carboxamide carbonyl (δ 165–170 ppm) and pyrimidine carbons (δ 155–160 ppm) confirm connectivity .
- HRMS : Exact mass calculation (C₁₆H₁₅BrFN₃O₂) with <2 ppm error validates molecular formula .
- XRD (if crystalline) : Resolves stereochemistry and confirms dihedral angles between pyrrolidine and pyrimidine rings (expected: 10–15°) .
Biological Activity Profiling
Q. Q4. How can researchers design assays to evaluate this compound’s potential as a kinase inhibitor?
Methodological Answer:
- Target Selection : Prioritize kinases with ATP-binding pockets accommodating the 5-bromopyrimidine moiety (e.g., EGFR, JAK2) .
- In Vitro Assays :
- Kinase Inhibition : Use ADP-Glo™ kinase assay with recombinant enzymes (IC₅₀ determination at 1–100 µM) .
- Cellular Efficacy : Dose-response in cancer cell lines (e.g., HCT-116) with Western blotting for phosphorylated kinase targets .
- SAR Studies : Modify the 4-fluorobenzyl group to assess hydrophobicity/electron-withdrawing effects on potency .
Advanced Data Contradiction Analysis
Q. Q5. How to resolve discrepancies between computational docking predictions and experimental IC₅₀ values?
Methodological Answer:
- Docking Refinement :
- Use flexible docking (AutoDock Vina) with explicit water molecules and protonation states adjusted to physiological pH .
- Validate with molecular dynamics simulations (50 ns, AMBER) to assess binding pose stability .
- Experimental Validation :
Stability and Degradation Pathways
Q. Q6. What strategies mitigate hydrolytic degradation of the carboxamide group?
Methodological Answer:
- Formulation : Lyophilization with cryoprotectants (trehalose) reduces aqueous degradation .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., CF₃) para to the carboxamide to destabilize hydrolysis transition states .
- Accelerated Stability Studies :
- Forced Degradation : Expose to 0.1 M HCl/NaOH (37°C, 24 hr) and analyze degradants via UPLC-QTOF .
- Arrhenius Modeling : Predict shelf-life at 25°C using degradation rates at 40–60°C .
Computational Modeling for SAR
Q. Q7. How can QSAR models guide the design of analogs with improved solubility?
Methodological Answer:
- Descriptor Selection : Include logP, polar surface area (PSA), and H-bond acceptors/donors .
- Model Training : Use a dataset of 50+ analogs with measured aqueous solubility (shake-flask method) .
- Design Rules :
- PSA > 80 Ų : Introduce polar groups (e.g., morpholine) on the pyrrolidine ring.
- logP < 3 : Replace 4-fluorobenzyl with pyridinylmethyl to reduce hydrophobicity .
- Validation : Synthesize top-predicted analogs and compare experimental vs. predicted solubility (R² > 0.85 acceptable) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
